molecular formula C5H12O5 B7790432 Pentitol CAS No. 6917-36-8

Pentitol

Cat. No.: B7790432
CAS No.: 6917-36-8
M. Wt: 152.15 g/mol
InChI Key: HEBKCHPVOIAQTA-UHFFFAOYSA-N
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Description

Pentitol is a type of polyol, also known as a sugar alcohol, which is derived from the reduction of pentose sugars. It is a five-carbon alditol and includes compounds such as xylitol, ribitol, and arabitol. These compounds are naturally occurring and can be found in various fruits, vegetables, and microorganisms. Pentitols are known for their sweetening properties and are commonly used as sugar substitutes in food products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentitols can be synthesized through the reduction of pentose sugars. For example, xylitol can be produced by the reduction of xylose using sodium borohydride or catalytic hydrogenation. The reaction conditions typically involve the use of a solvent such as water or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of pentitols, particularly xylitol, involves the hydrogenation of xylose derived from hemicellulosic hydrolysates of biomass. The process includes steps such as hydrolysis of biomass to release xylose, purification of xylose, and catalytic hydrogenation to produce xylitol. The hydrogenation process is usually carried out in the presence of a nickel catalyst under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

Pentitols undergo various chemical reactions, including:

    Oxidation: Pentitols can be oxidized to produce corresponding pentoses or other oxidation products.

    Reduction: Pentitols are typically produced by the reduction of pentose sugars.

    Substitution: Pentitols can undergo substitution reactions to form derivatives such as esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate. The reactions are usually carried out under acidic or basic conditions.

    Reduction: Sodium borohydride and catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., nickel) are commonly used.

    Substitution: Reagents such as acetic anhydride and alkyl halides are used for esterification and etherification reactions, respectively.

Major Products Formed

    Oxidation: Produces pentoses such as xylose and ribose.

    Reduction: Produces pentitols such as xylitol, ribitol, and arabitol.

    Substitution: Produces esters and ethers of pentitols.

Scientific Research Applications

Pentitols have a wide range of applications in scientific research, including:

    Chemistry: Used as starting materials for the synthesis of various chemical compounds and as reducing agents in organic synthesis.

    Biology: Studied for their roles in metabolic pathways and as potential biomarkers for certain diseases.

    Medicine: Used as sugar substitutes in diabetic-friendly products and as excipients in pharmaceutical formulations.

    Industry: Employed in the production of food products, cosmetics, and personal care items due to their sweetening and humectant properties.

Mechanism of Action

Pentitols exert their effects primarily through their interaction with metabolic pathways. For example, xylitol is metabolized in the liver to produce glucose and glycogen. It is also known to inhibit the growth of certain bacteria, such as Streptococcus mutans, by disrupting their energy production pathways. The molecular targets and pathways involved include enzymes such as xylitol dehydrogenase and transketolase.

Comparison with Similar Compounds

Pentitols are similar to other polyols such as sorbitol and mannitol. they have unique properties that set them apart:

    Xylitol: Known for its dental health benefits, as it reduces the risk of cavities by inhibiting the growth of oral bacteria.

    Ribitol: Used in the synthesis of riboflavin (vitamin B2) and has applications in biochemistry.

    Arabitol: Found in certain fungi and lichens and used as a sweetener and humectant.

Similar compounds include:

    Sorbitol: A six-carbon polyol used as a sweetener and humectant.

    Mannitol: Another six-carbon polyol used as a diuretic and in medical applications.

Pentitols are unique due to their five-carbon structure and specific metabolic pathways, which provide distinct advantages in various applications.

Properties

IUPAC Name

pentane-1,2,3,4,5-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBKCHPVOIAQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042514
Record name Xylitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7643-75-6, 6917-36-8, 2152-56-9, 488-82-4, 488-81-3, 87-99-0
Record name L-Arabitol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6917-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Arabitol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Arabitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ribitol
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URL https://commonchemistry.cas.org/detail?cas_rn=488-81-3
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Record name Xylitol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name L-arabinitol
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Record name D-Arabitol
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name xylitol
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name adonitol
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Xylitol
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Synthesis routes and methods I

Procedure details

It is known from European Patent No. 421,882, of which the Applicant is proprietor, to obtain xylitol syrups having a xylitol content of 80% to 90%, the remainder being essentially composed of D-arabitol, pentitol of the natural D series of sugars. These syrups, which are not very viscous and which are particularly well adapted to the crystallization of xylitol, are obtained by microbiological conversion of glucose to D-arabitol, microbiological oxidation of D-arabitol, to D-xylulose, enzymatic isomerization of D-xylulose to D-xylose and then catalytic hydrogenation of the mixture of D-xylulose and D-xylose to xylitol and D-arabitol. These xylitol syrups, which do not contain L-arabitol or galactitol but only D-arabitol as accompanying polyol, permit easy extraction of three crops of pure xylitol crystals.
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Synthesis routes and methods II

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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